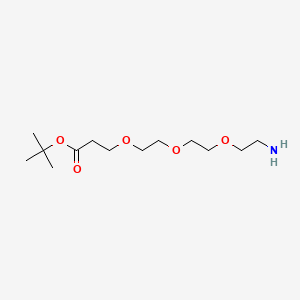

tert-Butyl 12-amino-4,7,10-trioxadodecanoate

概要

説明

準備方法

Synthetic Strategies and Reaction Pathways

The synthesis of tert-butyl 12-amino-4,7,10-trioxadodecanoate hinges on three core objectives: (1) constructing the PEG3 spacer, (2) installing the tert-butyl ester moiety, and (3) introducing the primary amine. Two predominant routes dominate the literature: stepwise PEG chain elongation and post-assembly functionalization .

Stepwise PEG Chain Assembly with Terminal Amine Introduction

This method involves sequential coupling of ethylene glycol units to a tert-butyl-protected carboxylic acid precursor. A representative pathway is outlined below:

Synthesis of tert-butyl 3-hydroxypropanoate :

Propanoic acid is esterified with tert-butanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield tert-butyl propanoate. Subsequent hydroxylation at the β-position via oxidation or substitution yields tert-butyl 3-hydroxypropanoate.PEG3 Spacer Construction :

The hydroxyl group of tert-butyl 3-hydroxypropanoate undergoes nucleophilic substitution with ethylene glycol derivatives. For example, reaction with tosylated triethylene glycol (TsO-(CH₂CH₂O)₂-CH₂CH₂OTs) in the presence of a base (e.g., NaH or K₂CO₃) facilitates ether bond formation. This step is repeated to achieve three ethylene oxide units.Amine Introduction :

The terminal hydroxyl group of the PEG3 intermediate is converted to an amine. A common approach involves mesylation (using methanesulfonyl chloride) followed by displacement with aqueous ammonia or benzylamine. For instance, treatment with NH₃ in THF at 60°C affords the primary amine.

Key Data :

Post-Assembly Functionalization of Preformed PEG Derivatives

An alternative route starts with commercially available tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate, converting its terminal hydroxyl group to an amine:

Activation of Hydroxyl Group :

The hydroxyl terminus is activated via tosylation (TsCl, Et₃N) or mesylation (MsCl, pyridine) to generate a leaving group.Nucleophilic Amination :

The activated intermediate undergoes nucleophilic substitution with ammonia (NH₃) or sodium azide (NaN₃). Azide reduction (e.g., using H₂/Pd-C or Staudinger conditions) yields the primary amine.

Key Data :

Optimization of Coupling Reactions

The tert-butyl ester and amine groups necessitate orthogonal protection during synthesis. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is frequently employed to conjugate the PEG3 spacer to carboxylic acid precursors while preserving the tert-butyl group.

EDCI/HOBt-Mediated Amide Bond Formation

In a reported procedure, this compound (0.039 mmol) was reacted with a phthalocyanine derivative (0.032 mmol) using EDCI (0.034 mmol) and HOBt (0.034 mmol) in DMF. Triethylamine (0.041 mmol) was added to scavenge HCl, and the reaction proceeded at room temperature for 72 hours. Purification via silica chromatography (DCM/MeOH gradient) afforded the conjugate in 76.5% yield.

Reaction Conditions :

- Solvent: DMF.

- Temperature: 25°C.

- Time: 72 hours.

Protection/Deprotection Strategies

tert-Butyl Ester Stability

The tert-butyl group remains intact under basic and nucleophilic conditions but is cleaved under strong acids (e.g., TFA). This stability permits amine functionalization without ester degradation.

Amine Protection

While the free amine is reactive, temporary protection (e.g., as a Boc-carbamate) may be necessary during PEG chain assembly. Deprotection with TFA restores the primary amine.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 1.40 ppm (tert-butyl), δ 3.50–3.70 ppm (PEG3 methylene), and δ 2.80 ppm (amine protons).

- HPLC : Purity ≥80% (technical grade).

- Mass Spectrometry : [M+H]⁺ = 278.4 m/z.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility:

- Catalytic Tosylation : Reduces reagent waste.

- Continuous Flow Azide Reduction : Enhances safety and scalability.

Applications in Bioconjugation

Though beyond preparation methods, applications validate synthetic success:

化学反応の分析

Types of Reactions

tert-Butyl 12-amino-4,7,10-trioxadodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions such as room temperature and the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are used .

Major Products

Substitution: Formation of substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acid and alcohol .

科学的研究の応用

tert-Butyl 12-amino-4,7,10-trioxadodecanoate is generally used as a spacer or linker in bioconjugate chemistry . It has applications in biological research and is used as a linker in the synthesis of antibody-drug conjugates (ADCs), which enhances the targeted delivery of cytotoxic agents. It is also employed in the study of protein-protein interactions and the development of novel therapeutic agents.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- PROTACs and ADCs Synthesis It is used as a linker in the synthesis of PROTACs and ADCs, which facilitates the targeted degradation of proteins and the delivery of cytotoxic drugs to cancer cells.

- Bioconjugate Chemistry It is generally used as a spacer or linker in bioconjugate chemistry .

Biology

- Protein-Protein Interactions It is employed in the study of protein-protein interactions.

- Therapeutic Agents It is used in the development of novel therapeutic agents.

Medicine

- Targeted Cancer Therapies It is investigated for its potential in targeted cancer therapies.

- Drug Delivery Systems It is also studied for its potential in drug delivery systems.

- Antitumor Vaccine It can be used in the synthesis of the tetanus-toxin conjugate of MUC1 glycopeptide antigen, as a potential antitumor vaccine .

- Fluorescence Imaging Agents for Cancers It can be used in the synthesis of phthalocyanine (Pc)-peptide conjugates as potential fluorescence imaging agents for cancers overexpressing epidermal growth factor receptors (EGFR) .

Industry

- Advanced Materials Production It is utilized in the production of advanced materials, such as nanomaterials and polymers, due to its ability to modify surface properties and enhance material stability.

- Cell Imaging It is used in the synthesis of polycationic adamantane-based dendrons for cell imaging .

- Immuno-SERS Microscopy It is used in the synthesis of self-assembled monolayer-based surface-enhanced Raman scattering (SERS) labels for immuno-SERS microscopy .

作用機序

The mechanism of action of tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate involves its role as a linker in PROTACs and ADCs. In PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. In ADCs, it links the antibody to the cytotoxic drug, allowing for targeted delivery and release of the drug within cancer cells .

類似化合物との比較

Chemical Identity :

- CAS No.: 252881-74-6

- Molecular Formula: C₁₃H₂₇NO₅

- Molecular Weight : 277.4 g/mol

- Purity : ≥97% (commonly available) .

Structural Features :

This compound consists of a tert-butyl ester group, a 12-carbon chain with three ethylene glycol (PEG3) units, and a terminal primary amine (-NH₂). The PEG spacer enhances water solubility and reduces steric hindrance, while the tert-butyl ester acts as a protecting group for the carboxylic acid during synthetic steps .

Applications :

Primarily employed as a bioconjugation linker in:

- Synthesis of antitumor vaccines (e.g., MUC1 glycopeptide-tetanus toxin conjugates) .

- Development of self-assembled monolayers for surface-enhanced Raman scattering (SERS) microscopy .

- Construction of polycationic dendrons for cellular imaging .

- Phthalocyanine-peptide conjugates for EGFR-targeted cancer imaging .

Storage : Requires storage at -20°C in airtight containers to prevent degradation .

tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate

- CAS No.: 186020-66-6

- Molecular Formula : C₁₃H₂₆O₆

- Molecular Weight : 278.35 g/mol

- Key Difference : Terminal hydroxyl (-OH) group instead of an amine (-NH₂) .

Fmoc-3PEG (Fmoc-1-amino-4,7,10-trioxa-tridecanamine succinimic acid)

- Key Difference : Features an Fmoc-protected amine and a succinimide ester for orthogonal conjugation .

(+)-Biotin-PEG3-propionic acid

- CAS No.: 252881-76-8

- Molecular Formula : C₁₉H₃₃N₃SO₇

- Key Difference : Biotin moiety enables streptavidin-binding applications .

General PEG-Based Linkers

Research Findings and Data

Performance in Bioconjugation :

- Amino-PEG3-tBu demonstrates superior stability in amide bond formation (e.g., phthalocyanine-peptide conjugates) compared to hydroxylated analogs, which require additional activation steps .

生物活性

tert-Butyl 12-amino-4,7,10-trioxadodecanoate (CAS Number: 252881-74-6) is a versatile compound primarily utilized as a spacer or linker in bioconjugate chemistry. This compound plays a significant role in the synthesis of various bioactive molecules and has demonstrated notable biological activities in several research contexts. This article aims to provide a comprehensive overview of its biological activity, including applications in drug delivery systems, immunoassays, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molecular Weight : 277.36 g/mol

- Boiling Point : Approximately 358.5 °C

- Density : 1.029 g/cm³

- pKa : 8.74

Applications in Biological Research

This compound has been applied in various biological studies, including:

-

Drug Delivery Systems

- Used as a linker in the synthesis of antibody-drug conjugates (ADCs), enhancing the targeted delivery of cytotoxic agents to cancer cells .

- In one study, it was part of a construct that showed enhanced internalization into cancer cells via receptor-mediated endocytosis, demonstrating its potential in targeted cancer therapy .

-

Immunoassays and Imaging

- Employed in the development of self-assembled monolayer-based surface-enhanced Raman scattering (SERS) labels for immuno-SERS microscopy. This application aids in the sensitive detection of biomolecules .

- Its conjugation with phthalocyanine (Pc) peptides has been explored as potential fluorescence imaging agents for cancers overexpressing epidermal growth factor receptors (EGFR) .

- Vaccine Development

Case Study: Targeting EGFR

A study investigated the efficacy of phthalocyanine-peptide conjugates that included this compound as a linker. These conjugates were tested on human carcinoma cell lines (A431 and HEp2) and showed significant binding and internalization due to their cationic charge. Notably, these conjugates were non-toxic at concentrations greater than 100 µM, both in dark conditions and under light activation .

Case Study: Cancer Cell Targeting

In another research effort focusing on tumor-targeted drug delivery strategies, constructs utilizing this compound demonstrated selectivity for cancer cells over normal cells by factors ranging from 1400 to 7500 times. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the primary role of tert-butyl 12-amino-4,7,10-trioxadodecanoate in bioconjugate chemistry?

This compound serves as a versatile spacer/linker due to its amino-terminal group and triethylene glycol (PEG-like) backbone. It facilitates covalent conjugation between biomolecules (e.g., peptides, antigens) and functional agents (e.g., fluorophores, drug carriers). Applications include synthesizing antitumor vaccines (MUC1 glycopeptide-tetanus toxin conjugates), SERS labels for imaging, and dendrimers for cellular targeting . The PEG backbone enhances solubility and reduces aggregation in aqueous media, critical for biological applications.

Q. What are the standard synthetic protocols for incorporating this compound into conjugates?

A common method involves coupling the amino group of this compound to carboxylic acid-containing molecules using activators like HOBt/HATU or EDCI. For example:

- Step 1: Activation of the carboxylic acid (e.g., porphyrin) with HATU/HOBt in DMF.

- Step 2: Addition of the linker and stirring at room temperature for 72 hours (yields ~20% for porphyrin conjugates).

- Step 3: Deprotection of the tert-butyl group with TFA to yield a free carboxylic acid (quantitative yield) .

Q. How is the structure of this compound validated post-synthesis?

Characterization typically involves:

- 1H-NMR : Peaks at δ 1.6–3.0 ppm for PEG backbone protons and δ 1.4 ppm for tert-butyl group.

- 13C-NMR : Signals at ~80 ppm (tert-butyl carbon) and ~170 ppm (ester carbonyl).

- HRMS-ESI : Exact mass confirmation (e.g., [M+H]+ for C13H27NO5: 278.1963) .

Advanced Research Questions

Q. How can conjugation efficiency be optimized when using this linker in peptide-porphyrin systems?

Key factors include:

- Coupling reagent selection : HATU outperforms EDCI in yields (20% vs. <10% in some cases) due to superior activation of sterically hindered carboxylic acids .

- Solvent choice : DMF enhances solubility of hydrophobic porphyrins compared to DCM.

- Reaction time : Extended stirring (72 hours) improves coupling efficiency for bulky molecules .

| Coupling Reagent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| HATU/HOBt | 20 | 72 h | |

| EDCI/HOBt | 10–15 | 48 h |

Q. What computational insights guide the design of PEG linkers for receptor binding?

Molecular dynamics simulations suggest that linkers with ≥15 atoms (e.g., 3-PEG units) adopt extended conformations, minimizing steric hindrance and enhancing ligand-receptor interactions. For example, this compound (12-atom backbone) may require additional PEG units to optimize binding to EGFR-overexpressing cancer cells .

Q. How does this linker address solubility challenges in hydrophobic drug conjugates?

The triethylene glycol backbone reduces aggregation of hydrophobic moieties (e.g., porphyrins or phthalocyanines) by introducing hydrophilic domains. Studies show a 3–5-fold increase in aqueous solubility when conjugated via this linker, enabling improved cellular uptake and imaging resolution .

Q. Methodological and Safety Considerations

Q. What precautions are necessary when handling this compound?

- Storage : Keep in airtight containers at −20°C to prevent degradation.

- Hazards : Eye and skin irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood.

- Incompatibilities : Avoid strong oxidizers; TFA deprotection releases volatile byproducts requiring proper ventilation .

Q. How can researchers troubleshoot low yields in conjugate synthesis?

- Purification : Use reverse-phase HPLC to separate unreacted linker from conjugates.

- Activation Check : Confirm carboxylic acid activation via FT-IR (disappearance of −OH stretch at 2500–3300 cm⁻¹).

- Steric Hindrance : For bulky molecules, switch to longer PEG linkers (e.g., 4-PEG or 5-PEG variants) .

Q. Emerging Applications

Q. What novel applications exploit the dual functionality (amino/ester) of this compound?

Recent studies utilize its amino group for peptide conjugation and the tert-butyl ester for controlled release. For example:

特性

IUPAC Name |

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFSAZJIJBTKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584975 | |

| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252881-74-6 | |

| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-amino-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。